Lipophilicity & Permeability: 4-Cyanophenyl vs. Des-Cyano Analog
The 4-cyanophenyl substituent in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine confers a higher computed lipophilicity (XLogP3 = 3.1) compared to the unsubstituted phenyl analog 1-Boc-4-(phenylamino)piperidine (XLogP3 ≈ 2.8–3.0, estimated from fragment-based calculation), consistent with the electron-withdrawing and lipophilic contribution of the para-cyano group . This increased XLogP3 value positions the compound closer to the optimal lipophilicity range (XLogP 3–5) for kinase inhibitor lead compounds, where balanced permeability and solubility are critical [1]. The topological polar surface area (TPSA) of the target compound is 65.4 Ų, which falls within the acceptable range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 65.4 Ų |
| Comparator Or Baseline | 1-Boc-4-(phenylamino)piperidine: estimated XLogP3 ≈ 2.8–3.0 (no para-cyano contribution) |
| Quantified Difference | ΔXLogP3 ≈ +0.1 to +0.3 units; TPSA difference attributable to cyano group contribution |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and BOC Sciences product datasheet |
Why This Matters
The slightly elevated lipophilicity provides enhanced membrane permeability for intracellular kinase targets without exceeding thresholds associated with poor solubility or promiscuity, making this compound a more drug-like starting point for lead optimization than its des-cyano analog.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
